molecular formula C17H12O3 B11855308 3-Benzyl-4-hydroxy-naphthalene-1,2-dione CAS No. 15451-41-9

3-Benzyl-4-hydroxy-naphthalene-1,2-dione

Cat. No.: B11855308
CAS No.: 15451-41-9
M. Wt: 264.27 g/mol
InChI Key: KFSLLTMYOUXBKS-UHFFFAOYSA-N
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Description

3-Benzyl-4-hydroxy-naphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system substituted with a benzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione typically involves the condensation of benzyl bromide with 4-hydroxy-1,2-naphthoquinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-hydroxy-naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-4-hydroxy-naphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and as an anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-hydroxy-naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its inhibitory potential and selectivity for certain biological targets .

Properties

CAS No.

15451-41-9

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-benzyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C17H12O3/c18-15-12-8-4-5-9-13(12)16(19)17(20)14(15)10-11-6-2-1-3-7-11/h1-9,18H,10H2

InChI Key

KFSLLTMYOUXBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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